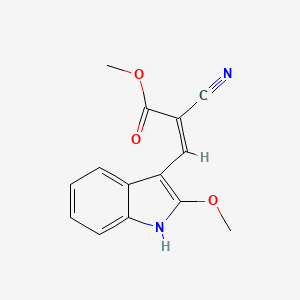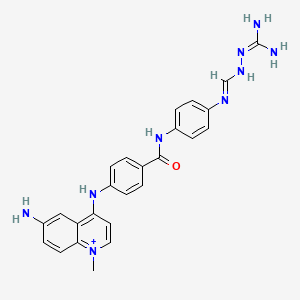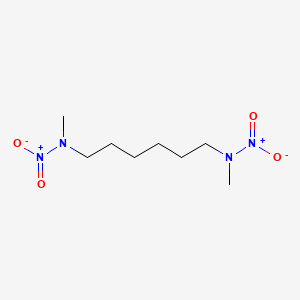
1,6-Hexanediamine, N,N'-dimethyl-N,N'-dinitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Hexanediamine, N,N’-dimethyl-N,N’-dinitro- is a chemical compound with the molecular formula C8H20N2 It is a derivative of hexanediamine, where the amino groups are substituted with dimethyl and dinitro groups
Méthodes De Préparation
The synthesis of 1,6-Hexanediamine, N,N’-dimethyl-N,N’-dinitro- typically involves the nitration of 1,6-Hexanediamine, N,N’-dimethyl-. The reaction conditions often require the use of strong nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature and pressure to ensure the selective nitration of the amino groups.
Industrial production methods for this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
1,6-Hexanediamine, N,N’-dimethyl-N,N’-dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of nitro derivatives and other oxidized products.
Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents such as sodium borohydride. The reduction process converts the nitro groups to amino groups, yielding 1,6-Hexanediamine, N,N’-dimethyl-.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro groups are replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
Applications De Recherche Scientifique
1,6-Hexanediamine, N,N’-dimethyl-N,N’-dinitro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of various organic compounds. Its unique structure allows for the creation of complex molecules with specific properties.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications. Its ability to undergo specific chemical reactions makes it a valuable tool in biochemical research.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient. Its chemical properties may allow for the development of new therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other industrial materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of 1,6-Hexanediamine, N,N’-dimethyl-N,N’-dinitro- involves its interaction with molecular targets through its nitro and amino groups. The nitro groups can participate in redox reactions, while the amino groups can form hydrogen bonds and other interactions with biological molecules. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
1,6-Hexanediamine, N,N’-dimethyl-N,N’-dinitro- can be compared with other similar compounds such as:
1,6-Hexanediamine, N,N’-dimethyl-: This compound lacks the nitro groups and has different reactivity and applications.
1,6-Hexanediamine, N,N’-dimethyl-N,N’-diacetyl-: This compound has acetyl groups instead of nitro groups, leading to different chemical properties and uses.
1,6-Hexanediamine, N,N’-dimethyl-N,N’-dibromo-:
The uniqueness of 1,6-Hexanediamine, N,N’-dimethyl-N,N’-dinitro- lies in its combination of dimethyl and dinitro substitutions, which confer specific chemical properties and reactivity patterns.
Propriétés
Numéro CAS |
35823-05-3 |
|---|---|
Formule moléculaire |
C8H18N4O4 |
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
N-methyl-N-[6-[methyl(nitro)amino]hexyl]nitramide |
InChI |
InChI=1S/C8H18N4O4/c1-9(11(13)14)7-5-3-4-6-8-10(2)12(15)16/h3-8H2,1-2H3 |
Clé InChI |
KMVBHOHHJPWVJZ-UHFFFAOYSA-N |
SMILES canonique |
CN(CCCCCCN(C)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(3,4-Dichloroanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14164508.png)
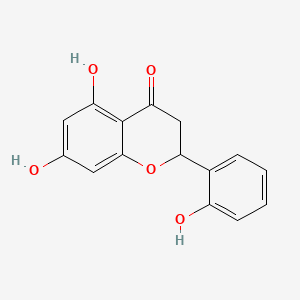
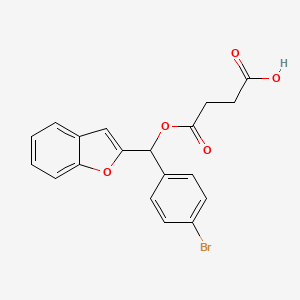


![N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-methyl-3-nitroaniline](/img/structure/B14164530.png)

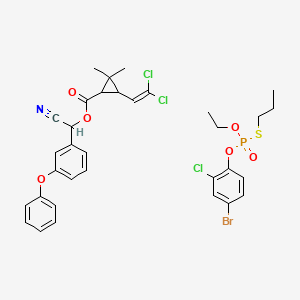
![2,2'-Methylenebis[6-tert-butyl-4-(5-hydroxypentyl)phenol]](/img/structure/B14164553.png)
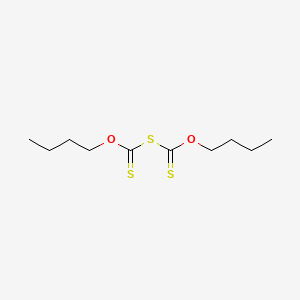
![Benzamide, 2-[(3R)-3-[[5-(ethylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-2-yl]methyl]-4,4,4-trifluoro-3-hydroxy-1,1-dimethylbutyl]-](/img/structure/B14164563.png)
